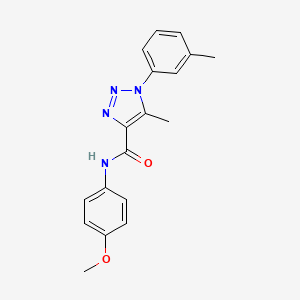

![molecular formula C20H18N4O2S B2779377 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 371200-52-1](/img/structure/B2779377.png)

1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a compound that has been extensively studied in the field of medicinal chemistry. It belongs to the family of pyrroloquinolines and has shown potential in the treatment of various diseases.

Scientific Research Applications

Cancer Therapeutics

This compound has been identified as a potential inhibitor of the fibroblast growth factor receptor (FGFR) . FGFRs are critical in various types of tumors, and targeting them can be an effective strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, with one derivative, compound 4h, exhibiting significant inhibitory activity. It has also demonstrated efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis .

Antileishmanial Agents

Derivatives of 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine have been explored as potential antileishmanial agents . Visceral leishmaniasis (VL) is a severe parasitic disease, and the compound’s derivatives have shown promising in vitro antileishmanial activity. One such derivative, compound 5m, exhibited significant inhibition of liver and spleen parasite burden in infected mice .

FLT3 Inhibitors for Leukemia Treatment

The compound’s derivatives have been designed as FLT3 inhibitors, which are important in the treatment of acute myeloid leukemia (AML) . FLT3 is a common mutation in AML, and targeting it can lead to improved therapeutic outcomes. The derivatives CM1 – CM24 have been reported to target the hydrophobic FLT3 back pocket, which is crucial for the development of effective treatments .

Pharmacokinetics and Drug Development

The stability of the compound’s derivatives in both simulated gastric fluid and simulated intestinal fluid has been studied, which is essential for understanding its pharmacokinetics . This information is vital for drug development, as it helps predict how the compound behaves in the human body and its potential as a therapeutic agent .

Molecular Synthesis and Chemical Biology

The compound serves as a building block for synthesizing various uniquely functionalized derivatives. These derivatives can be synthesized using strategies like post-Ugi modification, which is significant in chemical biology for creating diverse molecular libraries .

Biochemical Research

The compound and its derivatives can be used in biochemical research to study cell signaling pathways. For example, the FGFR signaling pathway is involved in organ development, cell proliferation, and migration, among other processes . By inhibiting or modulating this pathway, researchers can gain insights into cellular mechanisms and disease pathology.

Drug Resistance Studies

The compound’s role in cancer therapy also extends to studying drug resistance mechanisms. Since FGFR-dependent signaling pathways can facilitate resistance to cancer therapy, derivatives of this compound can be used to understand and overcome such resistance .

Translational Medicine

Finally, the compound’s derivatives that show potential in preclinical models can be translated into clinical settings. With FDA approvals for similar FGFR inhibitors, there is a pathway for these derivatives to be developed into approved medications for various cancers .

Mechanism of Action

Target of Action

The primary target of 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine inhibits this process, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, potentially slowing or stopping the growth of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good stability in both simulated gastric fluid and simulated intestinal fluid , suggesting that this compound may also have good oral bioavailability.

Result of Action

In vitro studies have shown that 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine can inhibit cancer cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

Action Environment

The action of 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the stability of the compound

properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-3-12-24-19(21)18(27(25,26)14-10-8-13(2)9-11-14)17-20(24)23-16-7-5-4-6-15(16)22-17/h3-11H,1,12,21H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGSOHWGPDAVHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

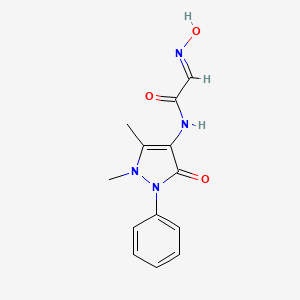

![9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2779297.png)

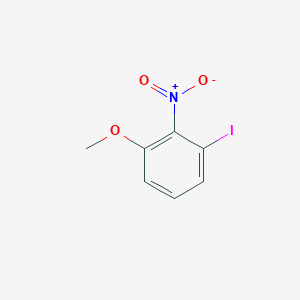

![6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2779298.png)

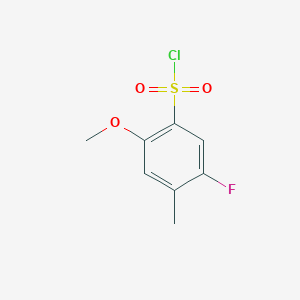

}phenylamine](/img/structure/B2779299.png)

![6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779301.png)

![4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2779302.png)

![3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2779308.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2779310.png)

![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine](/img/structure/B2779313.png)

![N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2779316.png)